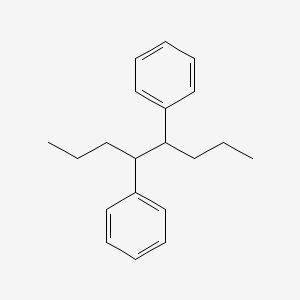
1,1'-(Octane-4,5-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Octane-4,5-diyl)dibenzene is an organic compound that features a central octane chain with two benzene rings attached at the 4th and 5th positions. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of benzene rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Octane-4,5-diyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with octane and benzene as the primary starting materials.
Friedel-Crafts Alkylation: The key step in the synthesis is the Friedel-Crafts alkylation reaction, where benzene reacts with an octane derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a temperature range of 0-50°C.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure 1,1’-(Octane-4,5-diyl)dibenzene.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Octane-4,5-diyl)dibenzene follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation.
Continuous Flow Systems: Continuous flow systems may be employed to ensure a steady production rate and consistent product quality.
Automated Purification: Industrial purification methods such as distillation and automated chromatography are used to isolate and purify the final product.
化学反応の分析
Types of Reactions
1,1’-(Octane-4,5-diyl)dibenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the compound into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, where substituents such as nitro groups (NO2) or halogens (Cl, Br) can be introduced using reagents like nitric acid (HNO3) or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with a catalyst
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives
科学的研究の応用
1,1’-(Octane-4,5-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkyl chain length on the properties of aromatic compounds.
Biology: The compound is used in studies related to membrane interactions and lipid bilayer behavior due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-(Octane-4,5-diyl)dibenzene involves its interaction with molecular targets through its aromatic rings and alkyl chain. The benzene rings can participate in π-π interactions with other aromatic systems, while the octane chain can interact with hydrophobic regions of molecules or membranes. These interactions can influence the compound’s behavior in various chemical and biological systems.
類似化合物との比較
Similar Compounds
- 1,1’-(Hexane-4,5-diyl)dibenzene
- 1,1’-(Decane-4,5-diyl)dibenzene
- 1,1’-(Butane-4,5-diyl)dibenzene
Uniqueness
1,1’-(Octane-4,5-diyl)dibenzene is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance makes it particularly useful in studies related to membrane interactions and material synthesis, where the length of the alkyl chain can significantly influence the properties of the compound.
特性
CAS番号 |
42117-21-5 |
|---|---|
分子式 |
C20H26 |
分子量 |
266.4 g/mol |
IUPAC名 |
5-phenyloctan-4-ylbenzene |
InChI |
InChI=1S/C20H26/c1-3-11-19(17-13-7-5-8-14-17)20(12-4-2)18-15-9-6-10-16-18/h5-10,13-16,19-20H,3-4,11-12H2,1-2H3 |
InChIキー |
GZPMLCHJNOAYET-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CC=CC=C1)C(CCC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


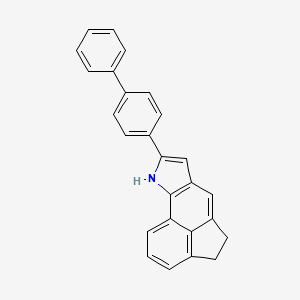

![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)



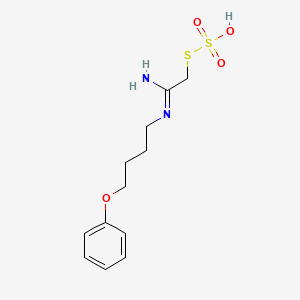
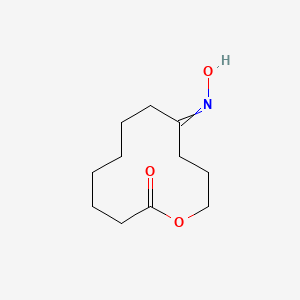
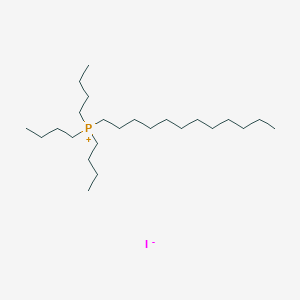
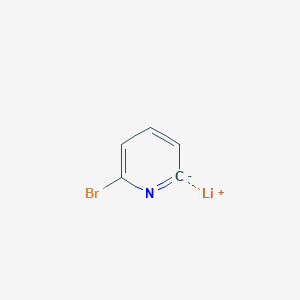

![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)


